molecular formula C8H18S<br>(CH3)2CSHCH2C(CH3)3<br>C8H18S B090986 tert-Octyl mercaptan CAS No. 141-59-3

tert-Octyl mercaptan

Cat. No. B090986
CAS RN: 141-59-3
M. Wt: 146.3 g/mol
InChI Key: QZLAEIZEPJAELS-UHFFFAOYSA-N
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Description

Tert-octyl mercaptan is not directly mentioned in the provided papers; however, tert-alkyl mercaptans, a group to which tert-octyl mercaptan belongs, are discussed. These compounds are sulfur-containing organics that are used in various chemical reactions and applications, including the synthesis of polymers and as chain terminators in rubber, fibers, and resin production . They are also involved in the synthesis of disulfanes through oxidative coupling and in the formation of thioglycosides .

Synthesis Analysis

The synthesis of tert-alkyl mercaptans can be achieved through different methods. One approach involves the reaction of alkenes with hydrogen sulfide using a catalyst such as aluminum trichloride (AlCl₃) . Another method described is the oxidative coupling between aryl and tert-alkyl mercaptans using tert-butyl hydroperoxide (TBHP) as the oxidant and N-iodosuccinimide (NIS) as a catalyst . These methods show that tert-alkyl mercaptans can be synthesized efficiently with high yields and selectivity.

Molecular Structure Analysis

The molecular structure of tert-butyl mercapto complexes of titanium(IV) has been characterized, revealing a distorted octahedral geometry with trans chlorides and cis tert-butyl mercapto units . This provides insight into the coordination chemistry of tert-alkyl mercaptans and their potential to form stable complexes with transition metals.

Chemical Reactions Analysis

Tert-alkyl mercaptans undergo various chemical reactions. They can add to olefins in the presence of a heterogeneous catalyst based on copper(I) oxide, leading to the formation of organic sulfides . The autoxidation of mercaptans in non-aqueous alkaline media has been studied, showing the formation of disulfides and sulfonic acids as products . These reactions demonstrate the reactivity of tert-alkyl mercaptans and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-alkyl mercaptans are crucial for their applications. A gas sensor based on nanosized V2O5 has been developed for the detection of tert-butyl mercaptan, indicating its volatile nature and the importance of monitoring its presence due to toxicity . The partitioning behavior of tert-dodecyl mercaptan in systems containing styrene, polystyrene, and polybutadiene has been investigated, affecting the macromolecular characteristics of high-impact polystyrene . This highlights the role of tert-alkyl mercaptans in polymer chemistry and their influence on the properties of the resulting materials.

Scientific Research Applications

  • Gas Sensor Technology : A study by Zhang et al. (2010) developed a gas sensor for tert-butyl mercaptan, a toxic volatile sulfur compound, using cataluminescence on nanosized V2O5. This sensor demonstrated potential for routine monitoring of tert-butyl mercaptan in various environments (Zhang et al., 2010).

  • Chemical Synthesis : Yuan et al. (2015) achieved selective oxidative coupling between aryl and tert-alkyl mercaptans using tert-butyl hydroperoxide and N-iodosuccinimide, providing an efficient process for synthesizing unsymmetrical aryl tert-alkyl disulfanes (Yuan et al., 2015).

  • Materials Science : Fu et al. (2013) used tert-dodecyl mercaptan to modify the grafting character of maleic anhydride-functionalized acrylonitrile-butadiene-styrene core-shell particles, leading to blends with improved toughness and stiffness (Fu et al., 2013).

  • Polymer Science : Meehan et al. (1955) investigated the chain transfer constants of normal and tertiary mercaptans with polystyrene and polybutadiene radicals, revealing insights into the role of diffusion and distribution coefficients in emulsion polymerization (Meehan et al., 1955).

  • Environmental and Occupational Health : A study by Zendehdel et al. (2022) evaluated the oxidative stress and neurological risks posed by tert-butyl mercaptan exposure among workers in the gas industry, indicating the chemical's potential health hazards (Zendehdel et al., 2022).

Safety And Hazards

Tert-Octyl mercaptan is a mild eye irritant . It is very toxic to the central nervous system (CNS) and can cause coma, convulsions, and death . In animal experiments, death is usually preceded by CNS depression and respiratory failure .

properties

IUPAC Name

2,4,4-trimethylpentane-2-thiol
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InChI

InChI=1S/C8H18S/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3
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InChI Key

QZLAEIZEPJAELS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)CC(C)(C)S
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Molecular Formula

C8H18S, Array
Record name TERT-OCTYL MERCAPTAN
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DSSTOX Substance ID

DTXSID9059707
Record name 2-Pentanethiol, 2,4,4-trimethyl-
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Molecular Weight

146.30 g/mol
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Physical Description

Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

154-166 °C, 155 °C
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Flash Point

115 °F (46 °C) (Open cup), 46 °C o.c.
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Solubility

Solubility in water: none
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Density

0.848 at 15.5 °C, Relative density (water = 1): 0.85
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Vapor Density

5.0 (Air = 1), Relative vapor density (air = 1): 5.0
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Vapor Pressure

4.93 [mmHg], 5.20 mm Hg at 25 °C /Extrapolated/
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Product Name

tert-Octyl mercaptan

Color/Form

Colorless liquid

CAS RN

141-59-3
Record name TERT-OCTYL MERCAPTAN
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Record name 2,4,4-Trimethyl-2-pentanethiol
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Melting Point

-74 °C
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Synthesis routes and methods

Procedure details

200 ml of dry sulphonated Amberlyst 15 resin are placed in a tubular reactor with a capacity of approximately 420 ml (length: 135 cm; bore: 20 mm). Liquid diisobutylene at a rate of 112 g/h (that is 1 mole/h) and 136 g/h of gaseous H2S (that is 4 moles of H2S per 1 of diisobutylene) are introduced continuously at the head of the reactor at a pressure of 10 bars. The reactants are mixed intimately before their entry into the reactor, where the reaction mixture is maintained at the temperature of 45° C. The liquid flowing continuously from the reactor is collected and the remaining hydrogen sulphide is degassed. Analyses are carried out both on the crude liquid reaction products and on the gaseous effluents from the reaction, with the aim of establishing the complete balance of the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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